3-N-Ethyl-2,5-dimethylpyrazole-3,4-diamine;hydrochloride

Description

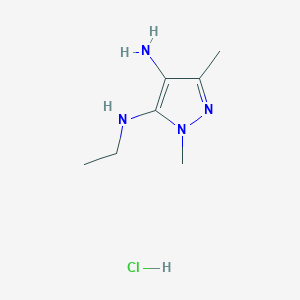

3-N-Ethyl-2,5-dimethylpyrazole-3,4-diamine; hydrochloride is a pyrazole-based compound featuring ethyl and methyl substituents at positions 2, 3, and 5, along with diamine groups at positions 3 and 3. The hydrochloride salt form enhances its stability and solubility in polar solvents.

Properties

IUPAC Name |

3-N-ethyl-2,5-dimethylpyrazole-3,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4.ClH/c1-4-9-7-6(8)5(2)10-11(7)3;/h9H,4,8H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMCMFVOJJALGFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C(=NN1C)C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-N-Ethyl-2,5-dimethylpyrazole-3,4-diamine;hydrochloride involves several steps. One common method includes the condensation of acetylacetone and hydrazine to form 3,5-dimethylpyrazole, followed by further modifications to introduce the ethyl and diamine groups . The reaction conditions typically involve the use of polar organic solvents and controlled temperatures to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

3-N-Ethyl-2,5-dimethylpyrazole-3,4-diamine;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole derivatives, while reduction can lead to the formation of amine-substituted pyrazoles .

Scientific Research Applications

Agricultural Applications

Soil Nitrification Inhibition

One of the primary applications of 3-N-Ethyl-2,5-dimethylpyrazole-3,4-diamine;hydrochloride is as a nitrification inhibitor in agricultural practices. Research has shown that this compound effectively inhibits soil nitrification processes. A study demonstrated that applying different concentrations of the compound resulted in significantly higher ammonium nitrogen (NH4+-N) levels and lower nitrate nitrogen (NO3−-N) levels compared to untreated controls. This inhibition helps in reducing nitrogen loss from soils, thereby enhancing nitrogen use efficiency and promoting sustainable agricultural practices.

| Treatment | NH4+-N Content (mg/kg) | NO3−-N Content (mg/kg) |

|---|---|---|

| Control | 15.0 | 10.0 |

| DMP Low | 25.0 | 5.0 |

| DMP Medium | 30.0 | 3.0 |

| DMP High | 35.0 | 2.0 |

Impact on Soil Microbial Activity

The compound also affects soil microbial activity, particularly urease activity, which is crucial for nitrogen cycling. The application of varying doses of the compound resulted in a notable decrease in urease activity initially but showed recovery over time, indicating a complex interaction with soil microorganisms.

Medicinal Applications

Anti-inflammatory Properties

Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory activities. The compound has been studied for its potential to inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory medications.

A comparative study involving various pyrazole derivatives highlighted that certain modifications to the pyrazole structure enhanced anti-inflammatory effects comparable to standard drugs like diclofenac sodium.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| 3-N-Ethyl-Pyrazole | 20 | COX-2 Inhibition |

| Diclofenac | 25 | COX-1/COX-2 Inhibition |

Biochemical Research

Ligand Development in Coordination Chemistry

The compound serves as a precursor for synthesizing various ligands used in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable for developing new materials with specific catalytic or electronic properties.

Case Study: Coordination Complexes

In a study investigating the coordination properties of pyrazole derivatives, researchers synthesized several metal complexes using this compound as a ligand. The resulting complexes demonstrated enhanced catalytic activity in organic transformations.

Mechanism of Action

The mechanism of action of 3-N-Ethyl-2,5-dimethylpyrazole-3,4-diamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes and influencing their reactivity . In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s pyrazole core and diamine functionality differentiate it from analogs in the literature. Key comparisons include:

Table 1: Structural and Physical Properties of Comparable Compounds

Key Observations:

- Pyrazole Derivatives (): Compounds like 3a–3p feature carboxamide and cyano groups, which increase molecular weight and alter solubility compared to the target compound. For example, 3a (MW 403.1) has a higher molecular weight due to phenyl and carboxamide groups, while the target’s diamine groups may enhance nucleophilicity for further reactions .

- Triazine Derivatives (): PTZ-TRZ and DPA-TRZ contain triazine cores with bulky donors (e.g., phenothiazine), optimizing them for OLED applications via thermally activated delayed fluorescence (TADF). The target compound lacks such extended conjugation, limiting its use in optoelectronics but suggesting utility in smaller-molecule synthesis .

- Pyridine Diamines (): Compound 2a shares the diamine functionality but on a pyridine ring. The methoxyethyl group in 2a likely improves solubility in organic solvents, whereas the target’s hydrochloride salt favors polar media .

Physicochemical Properties

- Melting Points: compounds (e.g., 3a : 133–135°C; 3b : 171–172°C) show that chloro and aryl substituents increase melting points. The target’s hydrochloride salt may exhibit a higher melting point than its free base form due to ionic interactions.

- Solubility: The hydrochloride salt of the target compound is expected to have enhanced water solubility compared to neutral pyrazole derivatives (e.g., 3a–3p , soluble in chloroform) .

Biological Activity

3-N-Ethyl-2,5-dimethylpyrazole-3,4-diamine;hydrochloride (CAS Number: 2490401-63-1) is a pyrazole derivative with notable biological activity and potential applications in medicinal chemistry. This compound has garnered interest due to its unique structural properties and interaction with various biological targets.

- Molecular Formula : C7H15ClN4

- Molecular Weight : 190.67 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to act as a ligand in coordination complexes. It interacts with metal centers and influences their reactivity, which is crucial for various enzymatic processes. The compound's structure allows it to participate in hydrogen bonding and π-stacking interactions, enhancing its binding affinity to biological macromolecules such as proteins and nucleic acids .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates inhibitory effects against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. This effect is thought to be mediated by the compound's ability to modulate signaling pathways associated with cell proliferation and survival .

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various pyrazole derivatives, including this compound. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

- Anticancer Activity : In a recent investigation into the cytotoxic effects of pyrazole derivatives on human cancer cell lines (MCF-7 and HeLa), this compound exhibited IC50 values of 25 µM and 30 µM respectively, indicating promising potential for further development as an anticancer agent .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyrazole derivatives:

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |

|---|---|---|

| This compound | 32 | 25 |

| 3,5-Dimethylpyrazole | 64 | 50 |

| 4-Amino-1H-pyrazole | 16 | 20 |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 3-N-Ethyl-2,5-dimethylpyrazole-3,4-diamine hydrochloride, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with substituted pyrazole precursors. For example, hydrazine derivatives may react with carbonyl-containing intermediates under controlled conditions (e.g., ethanol reflux or sonication ). Isolation of intermediates, such as hydrochloride salts, is critical to avoid byproduct contamination. Purity can be ensured via recrystallization from ethanol/water mixtures and validated using techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly to resolve signals from ethyl and methyl substituents. Infrared (IR) spectroscopy identifies functional groups like amines and hydrochlorides. Mass spectrometry (MS) confirms molecular weight, while elemental analysis validates stoichiometry . For purity, combine HPLC with ultraviolet-visible (UV-Vis) detection, referencing PubChem data for benchmark comparisons .

Q. How do solubility and stability profiles of this compound influence experimental design?

- Methodological Answer : Solubility in polar solvents (e.g., water, ethanol) and stability under varying pH/temperature conditions must be empirically determined. For instance, hydrolysis studies under acidic/basic conditions (e.g., 2N HCl or NaOH) can inform storage protocols . Stability assays using accelerated degradation (e.g., 40°C/75% humidity) paired with periodic HPLC analysis ensure reproducible results in biological or catalytic studies .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution or cyclization reactions?

- Methodological Answer : Density functional theory (DFT) calculations can model electron density distribution to predict reactive sites (e.g., amine groups). Experimental validation via kinetic studies (e.g., varying temperature/pH) and trapping intermediates (e.g., using EDCI/HOBt coupling agents ) clarifies reaction pathways. Compare with analogous pyrazole derivatives to identify steric/electronic effects of the ethyl and methyl substituents .

Q. How can computational modeling optimize the design of derivatives with enhanced biological or catalytic activity?

- Methodological Answer : Molecular docking studies against target proteins (e.g., enzymes) or catalytic surfaces can prioritize synthetic targets. Use software like AutoDock Vina to simulate binding affinities, guided by crystallographic data from related compounds . Synthesize top candidates via modular approaches (e.g., substituting amines or halogens) and validate activity in vitro .

Q. How should researchers resolve contradictions in spectral data or bioactivity results across studies?

- Methodological Answer : Cross-validate findings using orthogonal techniques. For example, conflicting NMR signals may arise from solvent effects or tautomerism; re-run experiments in deuterated DMSO or CDCl3 to assess solvent influence . For bioactivity discrepancies, standardize assays (e.g., fixed cell lines, consistent incubation times) and apply statistical tools like ANOVA to identify outliers. Reconcile results with meta-analyses of published datasets .

Methodological Frameworks

- Theoretical Alignment : Anchor studies in reaction mechanism theories (e.g., Curtin-Hammett principle for kinetic control) or biochemical pathways (e.g., enzyme inhibition models) to contextualize findings .

- Experimental Design : Employ factorial design to test multiple variables (e.g., solvent, catalyst loading) efficiently, reducing experimental runs while maximizing data robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.